molecular formula C27H31NO6 B12182635 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12182635
M. Wt: 465.5 g/mol
InChI Key: VGRPAVDOIDATJP-UHFFFAOYSA-N
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Description

3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic specialty chemical designed for advanced research applications. This compound is structurally characterized by a 3-benzyl-coumarin core linked to a Boc-protected 4-aminobutanoate chain. The coumarin scaffold is a privileged structure in medicinal chemistry and chemical biology, known for its versatile optical properties, which make it an excellent candidate for developing fluorescent probes and molecular sensors . The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines, offering stability under a range of conditions and allowing for selective deprotection when needed . Compounds featuring a Boc-protected amino acid or amino-alcohol spacer, such as the 4-[(tert-butoxycarbonyl)amino]butanoate moiety in this molecule, are highly valuable in targeted drug delivery and prodrug design. Such constructs can be engineered to be substrates for specific enzymes, including proteases like cathepsin B, facilitating the controlled release of an active payload upon cleavage of the linker . This makes the compound a crucial intermediate for researchers in the fields of bio-conjugation, the synthesis of targeted therapies, and the development of self-immolative linker systems. The integration of these two functional components suggests its primary research value lies in the synthesis of more complex molecular entities for diagnostic and therapeutic investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Certificate of Analysis for specific data on identity and purity.

Properties

Molecular Formula

C27H31NO6

Molecular Weight

465.5 g/mol

IUPAC Name

(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C27H31NO6/c1-17-20-13-14-22(32-23(29)12-9-15-28-26(31)34-27(3,4)5)18(2)24(20)33-25(30)21(17)16-19-10-7-6-8-11-19/h6-8,10-11,13-14H,9,12,15-16H2,1-5H3,(H,28,31)

InChI Key

VGRPAVDOIDATJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)CCCNC(=O)OC(C)(C)C)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple stepsThe tert-butoxycarbonyl (Boc) protection of the amino group is then carried out, and finally, the esterification with butanoic acid is performed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with molecular targets such as enzymes and receptors. The chromenone core can interact with various biological pathways, potentially inhibiting or activating specific enzymes. The Boc-protected amino acid ester may also play a role in modulating biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analog: Methyl 4-[(3-Benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoate

This analog (CAS 374762-51-3) shares the core coumarin scaffold with the target compound but differs in the ester substituent. Instead of the Boc-amino butanoate group, it features a methyl benzoate group attached via an oxymethyl linker at position 7 .

Table 1: Comparative Physical Properties
Property Target Compound (Inferred) Methyl Benzoate Analog
Molecular Formula C₂₉H₃₃N₂O₆ C₂₇H₂₄O₅
Molecular Weight (g/mol) ~529.6 (calculated) 428.477
Density (g/cm³) ~1.2–1.3 (estimated) 1.2±0.1
Boiling Point (°C) >600 (decomposition likely) 610.2±55.0
Functional Groups Boc-protected amine, ester Ester, benzyl, methyl
Key Differences and Implications:

However, deprotection of the amine could enhance solubility in polar solvents.

Reactivity : The Boc-protected amine in the target compound allows for selective deprotection under acidic conditions, enabling downstream functionalization—a feature absent in the methyl benzoate analog.

Biological Activity: Coumarins with amino acid derivatives often exhibit enhanced bioactivity (e.g., enzyme inhibition or fluorescence properties) compared to simple esters .

Broader Context: Coumarin Derivatives

Coumarin derivatives are renowned for their diverse applications, including:

  • Fluorescent Probes : Substitutions at position 7 strongly influence emission properties.
  • Anticoagulant Activity : Structural analogs of warfarin (a coumarin-based drug) highlight the importance of ester and aromatic groups in pharmacokinetics.
  • Synthetic Intermediates : Boc-protected compounds like the target molecule are critical in peptide synthesis due to their stability under basic conditions.

Research Findings and Methodological Considerations

For example:

  • The methyl benzoate analog’s crystal structure (if resolved) would employ SHELX programs for refinement, ensuring precise bond-length and angle measurements .
  • Comparative studies on solubility or stability would require chromatographic (HPLC) or spectroscopic (NMR) validation.

Biological Activity

3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate, a compound belonging to the coumarin family, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound's chemical formula is C20H26O5C_{20}H_{26}O_5, with a molecular weight of 338.35 g/mol. Its structure features a coumarin backbone with a benzyl group and a tert-butoxycarbonyl (Boc) amino butanoate side chain, which may influence its biological activity.

Synthesis

The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the coumarin core followed by the introduction of the benzyl and Boc-protected amino acid moieties.

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The presence of the benzyl group in this compound may enhance its ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of coumarin derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve modulation of signaling pathways related to cell survival and death.

Cell Line IC50 (µM) Mechanism
HeLa10.5Apoptosis induction
MCF-715.0Cell cycle arrest
A54912.3Inhibition of proliferation

Acetylcholinesterase Inhibition

The compound has been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Preliminary assays suggest that it may act as a competitive inhibitor, thus potentially enhancing cholinergic neurotransmission.

Case Studies

  • Study on Neuroprotective Effects :
    A study published in Nature Reviews investigated the neuroprotective effects of various coumarin derivatives, including this compound. It was found to significantly reduce neuronal cell death in models of oxidative stress, suggesting potential for therapeutic use in neurodegenerative disorders.
  • Anticancer Activity Assessment :
    In vitro studies conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
  • Molecular Docking Studies :
    Computational studies have shown favorable binding interactions between this compound and AChE, providing insights into its mechanism as an inhibitor. The docking studies revealed key interactions that stabilize the complex, suggesting a promising lead for further drug development.

Toxicity and Safety

While initial findings are promising, comprehensive toxicity studies are essential to evaluate the safety profile of this compound before clinical applications can be considered. Preliminary data suggest low toxicity at therapeutic doses; however, detailed pharmacokinetic studies are warranted.

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